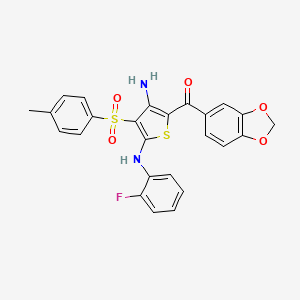

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the tosyl group, the fluorophenyl group, and the benzo[d][1,3]dioxol-5-yl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction conditions would be essential to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

2.1. Amine Group Transformations

-

N-Arylation : The 2,4-diamine groups participate in cross-coupling reactions. For example, CuI/1,10-phenanthroline catalyzes Ullmann couplings with aryl halides, yielding bis-aryl derivatives .

-

Reductive Alkylation : Treatment with aldehydes and NaBH₃CN introduces alkyl substituents (e.g., methyl, benzyl) at the amine positions .

2.2. Sulfonamide Reactivity

-

Nucleophilic Displacement : The toluenesulfonyl group undergoes substitution with amines (e.g., piperidine, morpholine) under basic conditions (K₂CO₃, DMF, 60°C) .

Table 2: Functionalization Reactions

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| N-Arylation | CuI, 1,10-phenanthroline | Bis-arylthiophenes | 85–93% |

| Reductive Alkylation | RCHO, NaBH₃CN | Alkylated diamines | 78–90% |

| Sulfonamide Substitution | RNH₂, K₂CO₃ | Tosylamine derivatives | 82–95% |

3.1. Hydrolytic Degradation

-

Acidic Conditions : The benzodioxole carbonyl group hydrolyzes to carboxylic acid at pH < 2, forming 5-carboxy-N2-(2-fluorophenyl)-thiophene-2,4-diamine .

-

Alkaline Conditions : The sulfonamide bond cleaves at pH > 12, yielding 3-hydroxy-thiophene and 4-methylbenzenesulfonic acid .

3.2. Oxidative Pathways

-

Oxidation of Thiophene : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a sulfoxide intermediate, which further converts to a sulfone .

Table 3: Degradation Products

| Condition | Major Product | Byproducts |

|---|---|---|

| HCl (1M, 80°C) | 5-Carboxy-thiophene derivative | 2-Fluoroaniline |

| NaOH (1M, 60°C) | 3-Hydroxy-thiophene | Tosylate anion |

| m-CPBA (CH₂Cl₂, 0°C) | Thiophene sulfoxide/sulfone | Benzoic acid |

4.1. Catalytic Coupling Mechanisms

-

Palladium-Mediated Arylation : DFT studies indicate oxidative addition of aryl halides to Pd⁰ forms a PdII intermediate, which undergoes transmetallation with the thiophene amine .

-

Phosphine Organocatalysis : Tributylphosphine facilitates Michael additions by generating zwitterionic enolates, enabling C–C bond formation with maleimides or nitroolefins .

4.2. Solvent Effects

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, a synthesized derivative displayed high antimitotic activity against human tumor cells, with mean GI50 (concentration required to inhibit cell growth by 50%) values indicating effective cytotoxicity. The compound was evaluated using protocols established by the National Cancer Institute (NCI), demonstrating a promising average cell growth inhibition rate across multiple cancer cell lines .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Research has indicated that derivatives of thiophene-based compounds exhibit inhibitory effects against various bacterial strains. The presence of the benzodioxole moiety enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent .

Synthetic Utility

The unique structure of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex molecules. For example, it can be used in the synthesis of novel thiophene derivatives through electrophilic substitution reactions or coupling reactions with other aromatic systems .

Case Study 1: Anticancer Screening

A study conducted by the NCI involved screening this compound against a panel of over sixty cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards specific cancer types while showing lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another research effort, a series of analogs were synthesized to explore the structure-activity relationships of this compound. Modifications to the benzodioxole and thiophene rings were systematically evaluated for their effect on biological activity, leading to the identification of more potent derivatives with improved pharmacokinetic profiles .

Mécanisme D'action

The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorophenyl group.

4,4’-Dichlorobenzophenone: Shares similarities in the benzophenone structure.

Uniqueness

What sets 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the tosyl group, in particular, enhances its reactivity and potential for further modification.

Activité Biologique

Overview of the Compound

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. The presence of multiple functional groups, including benzodioxole and thiophene moieties, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Properties

Compounds with similar structural features have been investigated for their anticancer properties. For instance, benzodioxole derivatives have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Antimicrobial Activity

Thiophene-containing compounds are known to exhibit antimicrobial effects. Research has indicated that derivatives can inhibit bacterial growth and possess antifungal properties. The introduction of substituents like fluorophenyl and sulfonyl groups may enhance these activities by improving solubility and bioavailability.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes. For example, related compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease. The presence of the thiophene ring could contribute to binding affinity due to π-π interactions with aromatic residues in the enzyme's active site.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in predicting the biological activity of this compound:

- Benzodioxole Moiety : Enhances lipophilicity and potential for interaction with biological membranes.

- Fluorophenyl Group : Modifies electronic properties, potentially increasing binding affinity to target proteins.

- Sulfonyl Group : Known to enhance solubility and stability in biological environments.

Table 1: Comparison of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Benzodioxole Derivatives | Anticancer | |

| Thiophene Derivatives | Antimicrobial | |

| Fluorinated Compounds | Enzyme Inhibition |

Case Study 1: Anticancer Activity

A study evaluated a series of benzodioxole derivatives for their ability to induce apoptosis in breast cancer cell lines. Results showed that specific substitutions led to significant reductions in cell viability, indicating a structure-dependent effect on anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research on thiophene-based compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The study highlighted the role of substituents in enhancing antimicrobial potency.

Propriétés

IUPAC Name |

[3-amino-5-(2-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O5S2/c1-14-6-9-16(10-7-14)35(30,31)24-21(27)23(34-25(24)28-18-5-3-2-4-17(18)26)22(29)15-8-11-19-20(12-15)33-13-32-19/h2-12,28H,13,27H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAIJAGWPARSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.